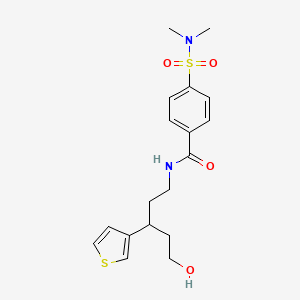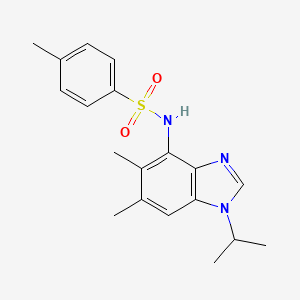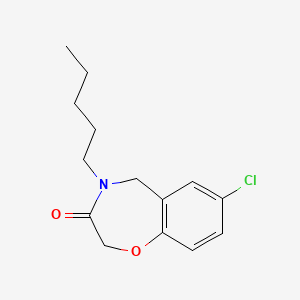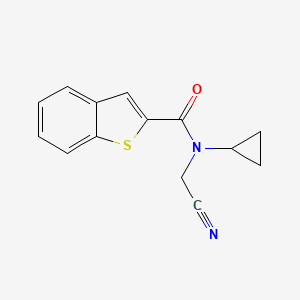
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as DMTB, is a novel compound that has gained attention due to its potential therapeutic applications. DMTB is a small molecule that is synthesized in the laboratory using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on compounds related to 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide includes studies on synthesis, biological evaluation, and their potential as pharmacological agents. For example, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored for their antitumor activities against HepG2 and MCF-7 cell lines. These compounds exhibit excellent in vitro antitumor activity, highlighting the potential therapeutic applications of similar compounds (Fahim & Shalaby, 2019).
Antimicrobial and Antifungal Agents
Another study focused on the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were evaluated against human recombinant alkaline phosphatase and for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases. These compounds showed promise for further applications in medicinal chemistry, suggesting that derivatives of 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide might also possess useful biological activities (Saeed et al., 2015).
Chemical Reactivity and Theoretical Studies
The chemical reactivity and theoretical studies, such as molecular docking and Density Functional Theory (DFT) calculations, offer insights into the interaction mechanisms and structural analysis of similar sulfonamide derivatives. This approach aids in understanding the molecular basis of their biological activities and can guide the design of new compounds with enhanced efficacy and specificity (Singh, Lakhan, & Singh, 2017).
Potential as Histone Deacetylase Inhibitors
Research on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, reveals their potential as novel histone deacetylase inhibitors. These compounds show promising antiproliferative activity against various cancer cell lines, suggesting a potential application for 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide derivatives in cancer treatment (Jiao et al., 2009).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of benzamide derivatives has been explored for their anti-tubercular properties. This research indicates the potential of such compounds in treating tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The molecular docking studies suggest these derivatives could target essential enzymes involved in the bacterial cell wall synthesis, offering a route to novel therapeutic agents (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-20(2)26(23,24)17-5-3-15(4-6-17)18(22)19-10-7-14(8-11-21)16-9-12-25-13-16/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXROITYSKIXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)
![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)





![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)